molecular formula C4H5ClFNO3S B6197312 3-(fluorosulfonyl)azetidine-1-carbonyl chloride CAS No. 2742652-71-5

3-(fluorosulfonyl)azetidine-1-carbonyl chloride

Cat. No.: B6197312
CAS No.: 2742652-71-5
M. Wt: 201.6
InChI Key:
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Description

3-(fluorosulfonyl)azetidine-1-carbonyl chloride is a chemical compound with the molecular formula C4H5ClFNO3S It is a derivative of azetidine, a four-membered nitrogen-containing ring, and features both a fluorosulfonyl group and a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(fluorosulfonyl)azetidine-1-carbonyl chloride typically involves the reaction of azetidine with fluorosulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

    Formation of azetidine: Azetidine can be synthesized through the cyclization of 3-chloropropylamine.

    Introduction of the fluorosulfonyl group: Azetidine is then reacted with fluorosulfonyl chloride in the presence of a base such as triethylamine to form 3-(fluorosulfonyl)azetidine.

    Formation of the carbonyl chloride group: The final step involves the reaction of 3-(fluorosulfonyl)azetidine with phosgene to introduce the carbonyl chloride group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(fluorosulfonyl)azetidine-1-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution reactions: The compound can participate in nucleophilic substitution reactions, where the carbonyl chloride group is replaced by other nucleophiles.

    Addition reactions: The fluorosulfonyl group can undergo addition reactions with nucleophiles, leading to the formation of new compounds.

    Hydrolysis: The carbonyl chloride group is susceptible to hydrolysis, resulting in the formation of 3-(fluorosulfonyl)azetidine-1-carboxylic acid.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Bases: Bases such as triethylamine and pyridine are often used to facilitate reactions involving the fluorosulfonyl group.

    Solvents: Reactions are typically carried out in solvents like dichloromethane, tetrahydrofuran, or acetonitrile to ensure solubility and reactivity.

Major Products

    Substitution products: Depending on the nucleophile used, various substituted azetidine derivatives can be formed.

    Hydrolysis product: The primary product of hydrolysis is 3-(fluorosulfonyl)azetidine-1-carboxylic acid.

Scientific Research Applications

3-(fluorosulfonyl)azetidine-1-carbonyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(fluorosulfonyl)azetidine-1-carbonyl chloride involves its reactivity with nucleophiles and its ability to form stable intermediates. The fluorosulfonyl group is highly electrophilic, making it reactive towards nucleophiles, while the carbonyl chloride group can undergo hydrolysis and substitution reactions. These properties enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-1-carbonyl chloride: Lacks the fluorosulfonyl group, making it less reactive in certain types of reactions.

    3-(chlorosulfonyl)azetidine-1-carbonyl chloride: Similar structure but with a chlorosulfonyl group instead of a fluorosulfonyl group, leading to different reactivity and applications.

    3-(fluorosulfonyl)azetidine: Lacks the carbonyl chloride group, limiting its use in certain synthetic applications.

Uniqueness

3-(fluorosulfonyl)azetidine-1-carbonyl chloride is unique due to the presence of both the fluorosulfonyl and carbonyl chloride groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various fields of research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(fluorosulfonyl)azetidine-1-carbonyl chloride involves the reaction of 3-azetidinone with fluorosulfonic acid followed by reaction with thionyl chloride.", "Starting Materials": [ "3-azetidinone", "Fluorosulfonic acid", "Thionyl chloride" ], "Reaction": [ "3-azetidinone is reacted with fluorosulfonic acid to form 3-(fluorosulfonyl)azetidin-1-one.", "Thionyl chloride is added to the reaction mixture to convert the hydroxyl group of the azetidinone to a chloride group, resulting in the formation of 3-(fluorosulfonyl)azetidine-1-carbonyl chloride." ] }

CAS No.

2742652-71-5

Molecular Formula

C4H5ClFNO3S

Molecular Weight

201.6

Purity

95

Origin of Product

United States

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